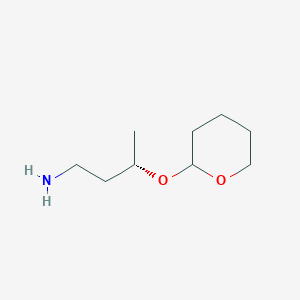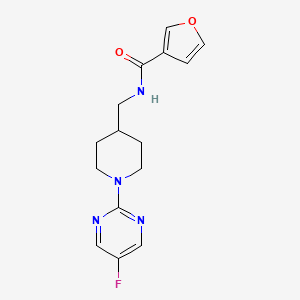
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone (DMP) is an organic compound with a wide range of applications in both industry and research. It is a highly versatile compound due to its unique molecular structure, which allows it to be used in a variety of synthesis methods, as well as its ability to interact with a variety of substrates. DMP is used in a variety of scientific research applications, such as drug synthesis, drug delivery, and biocatalysis. In addition, it has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is not fully understood. However, it is believed to interact with a variety of substrates through a series of chemical reactions. For example, this compound has been found to react with aldehydes and ketones to form imines, as well as with amines to form imidazolines. In addition, this compound has been found to react with carboxylic acids to form esters, as well as with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have a variety of effects on cells and tissues. For example, this compound has been found to inhibit the growth of certain bacteria and viruses, as well as to have an anti-inflammatory effect. In addition, this compound has been found to have a mild sedative effect, as well as to have an effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of synthesis methods and can interact with a variety of substrates. In addition, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. For example, this compound is a highly reactive compound and can react with a variety of substrates, which can lead to unexpected results. In addition, this compound is toxic and should be handled and stored with caution.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. One potential direction is the development of new synthesis methods for this compound, as well as the development of new uses for this compound in drug synthesis and drug delivery. In addition, further research into the biochemical and physiological effects of this compound could provide insight into the potential therapeutic applications of this compound. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to improved methods for the use of this compound in laboratory experiments.
Synthesemethoden
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-3-nitropyridine with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. This reaction yields this compound as the major product and several other minor products. Other methods for the synthesis of this compound include the reaction of 2-methyl-3-nitropyridine with dimethyl sulfide or dimethyl sulfone, as well as the reaction of 2-methyl-4-nitropyridine with dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a wide range of applications in scientific research. One of the most common applications is in the synthesis of drugs and drug delivery systems. This compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, this compound has been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles, which are used to deliver drugs to specific parts of the body.
This compound has also been studied extensively for its potential applications in biocatalysis. It has been found to be an effective catalyst for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. In addition, this compound has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOJLQVXKNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

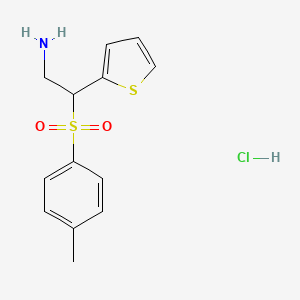

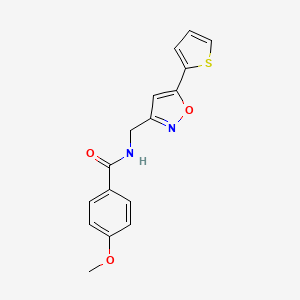
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)
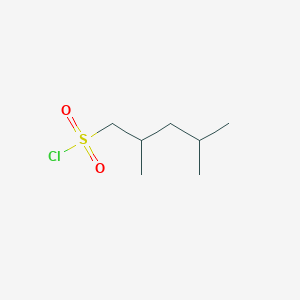
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)
![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
